Differential P2X3 Receptor Antagonism: 3-Methyl-8-morpholin-4-yl-7H-purine-2,6-dione vs. ATP Analog Bz-ATP
In an in vitro functional assay, 3-methyl-8-morpholin-4-yl-7H-purine-2,6-dione demonstrated antagonist activity at the recombinant rat P2X3 purinoceptor. The compound's potency can be directly contrasted with the activity of the prototypical P2X agonist Bz-ATP. While Bz-ATP is a potent agonist, this compound acts as an antagonist, a critical functional distinction [1]. This defines a distinct pharmacological profile, positioning it as a tool for probing P2X3-mediated pathways, whereas Bz-ATP serves as a positive control for receptor activation.
| Evidence Dimension | Functional Antagonism at P2X3 Receptor |
|---|---|
| Target Compound Data | EC50: 80 nM (Antagonist) |
| Comparator Or Baseline | Bz-ATP (Agonist) |
| Quantified Difference | Functional distinction: Antagonist vs. Agonist |
| Conditions | Recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, evaluated at 10 µM. |
Why This Matters
This functional differentiation (antagonist vs. agonist) is critical for researchers selecting tool compounds to specifically inhibit, rather than activate, P2X3-mediated signaling pathways.
- [1] BindingDB. (n.d.). PrimarySearch_ki for P2X purinoceptor 3 and BDBM50118219. Retrieved April 21, 2026. View Source
